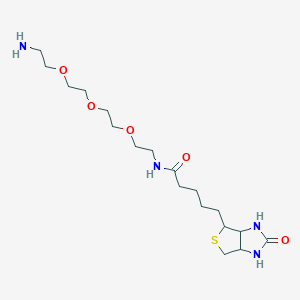

(+)-Biotin-PEG3-amine

Description

Significance as a Biotinylation Reagent in Biomolecular Sciences

Biotinylation is the process of attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and other macromolecules. biochempeg.comthermofisher.com The small size of the biotin molecule (244.31 g/mol ) makes it unlikely to interfere with the normal function of the labeled molecule. biochempeg.com (+)-Biotin-PEG3-amine serves as a key biotinylation reagent due to its terminal primary amine. This amine group can readily react with activated carboxylic acids (like NHS esters) or with carboxyl groups on target molecules in the presence of coupling agents such as EDC or HATU, forming a stable amide bond. lumiprobe.combiochempeg.combroadpharm.com

This reactivity makes it a versatile tool for labeling a wide array of biomolecules that possess carboxyl groups, including the C-terminus of proteins and aspartate or glutamate (B1630785) residues. wikipedia.org The process is efficient and allows for the specific introduction of a biotin tag, which can then be used for detection, purification, or immobilization purposes. thermofisher.com For instance, it has been utilized in the synthesis of biotinylated siderophores for bacterial pull-down assays and in the development of protein-polysaccharide conjugate vaccines. caymanchem.com

Overview of Polyethylene Glycol (PEG) Spacers in Bioconjugation Design

The inclusion of a spacer arm between the biotin and the reactive group is a critical design element in biotinylation reagents. wikipedia.org Polyethylene glycol (PEG) linkers, composed of repeating ethylene (B1197577) oxide units, are particularly advantageous. chempep.com The PEG3 spacer in (+)-Biotin-PEG3-amine imparts several beneficial properties to the reagent and the resulting conjugate. chempep.comaxispharm.com

Key properties conferred by the PEG spacer include:

Increased Hydrophilicity: The PEG chain enhances the water solubility of the biotinylation reagent and, importantly, the resulting biotinylated molecule. biochempeg.comthermofisher.comthermofisher.com This increased solubility helps to prevent the aggregation of labeled proteins, which can be a significant issue during storage and in experimental assays. biochempeg.comthermofisher.com

Flexibility and Reduced Steric Hindrance: The PEG spacer is a flexible chain that provides distance between the biotin tag and the target molecule. chempep.comthermofisher.com This separation is crucial because the biotin-binding pocket of avidin (B1170675) and streptavidin is located below the protein surface. The spacer allows the biotin to access this pocket more easily, minimizing steric hindrance and ensuring efficient binding. broadpharm.comwikipedia.orgconju-probe.com

Biocompatibility and Low Immunogenicity: PEG is known to be non-toxic and generally does not elicit an immune response, making it suitable for a wide range of biological applications. chempep.comthermofisher.com

The length of the PEG spacer can be precisely controlled during synthesis, allowing for the optimization of bioconjugation strategies for specific applications. chempep.cominterchim.fr The PEG3 spacer in (+)-Biotin-PEG3-amine provides a spacer arm length of approximately 22.9 Å. cephamls.com

Fundamental Role of Biotin-Streptavidin/Avidin Interaction in Research Platforms

The utility of (+)-Biotin-PEG3-amine and other biotinylation reagents is fundamentally reliant on the extraordinarily strong and specific non-covalent interaction between biotin (also known as vitamin H) and the proteins avidin (from egg white) and streptavidin (from the bacterium Streptomyces avidinii). thermofisher.comsouthernbiotech.com

This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M. thermofisher.comthermofisher.com Once formed, the bond is incredibly stable and resistant to changes in pH, temperature, and denaturing agents. thermofisher.comnih.gov Both avidin and streptavidin are tetrameric proteins, meaning each molecule can bind up to four biotin molecules. thermofisher.comsouthernbiotech.com This multivalency is often exploited for signal amplification in detection assays like ELISA, Western blotting, and immunohistochemistry. thermofisher.comsouthernbiotech.com

Streptavidin is often preferred over avidin in many research applications because it is non-glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding to other biological molecules. southernbiotech.com This powerful and highly specific interaction forms the basis of countless laboratory techniques for purification, detection, and immobilization of biotin-labeled targets. southernbiotech.comillinois.edu

Properties

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJSBKNJFAUJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization Methodologies for + Biotin Peg3 Amine Analogues

General Synthetic Routes for Biotin-PEG-Amine Conjugates

The creation of Biotin-PEG-Amine conjugates typically involves a two-step process: the activation of the carboxylic acid group on the biotin (B1667282) molecule, followed by a coupling reaction with an amine-terminated PEG linker. This approach ensures the formation of a stable amide bond connecting the biotin and PEG moieties. gbiosciences.comnih.gov

Activation of Biotin for Amine-PEG Coupling

To facilitate the reaction with an amine, the carboxylic acid group of biotin must first be converted into a more reactive form. This "activation" step makes the carboxyl group susceptible to nucleophilic attack by the primary amine of the PEG linker. gbiosciences.com The most common method involves the use of carbodiimides, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a semi-stable NHS ester. nih.govresearchgate.net

Common activating agents and their roles are summarized below:

| Activating Agent | Abbreviation | Role in Reaction |

| N,N′-Dicyclohexylcarbodiimide | DCC | A carbodiimide (B86325) that facilitates the formation of an O-acylisourea intermediate from the biotin carboxyl group, which is highly reactive. researchgate.netnih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide that activates carboxyl groups to react with primary amines, forming a stable amide bond. bpsbioscience.comgbiosciences.com |

| N-Hydroxysuccinimide | NHS | Reacts with the activated carboxyl group (formed by DCC or EDC) to create a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the carbodiimide-activated intermediate. nih.govresearchgate.netwindows.net |

| Pentafluorophenyl Ester | PFP | Creates a PFP-Biotin ester which is more reactive than NHS esters and can react with both primary and secondary amines at a pH of 7-9. gbiosciences.com |

The general mechanism involves the carbodiimide (like DCC or EDC) activating the biotin's carboxyl group. This activated intermediate can then react directly with the PEG-amine or, for improved efficiency and stability, it can be reacted with NHS to form a Biotin-NHS ester. gbiosciences.comresearchgate.net This ester can then be isolated or used in situ to react with the amine group of the PEG linker. nih.gov

Production of High-Purity Biotin-PEG Derivatives for Research

For research applications, the purity of Biotin-PEG derivatives is paramount to ensure the reliability and reproducibility of experimental results. precisepeg.com The synthesis reaction mixtures often contain unreacted starting materials, by-products from side reactions, and the desired product. Therefore, robust purification strategies are necessary.

Several techniques are employed to purify the final product:

Chromatography: This is a primary method for separating the desired conjugate from impurities.

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is effective for purifying PEGylated proteins and can separate isomers based on where the PEG chain is attached.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It serves as a complementary method to IEX, although it may have lower capacity and resolution.

Affinity Chromatography: Using matrices like Streptavidin Sepharose, this method specifically captures biotinylated molecules. sigmaaldrich.com The strong biotin-streptavidin interaction allows for the efficient removal of non-biotinylated impurities. The target molecule can then be eluted under denaturing conditions. sigmaaldrich.com

Membrane Separation: These techniques separate molecules based on size.

Ultrafiltration/Diafiltration: These methods use semipermeable membranes to separate the larger PEGylated conjugate from smaller molecules like unreacted biotin, NHS, and carbodiimide by-products. researchgate.net

Dialysis: Similar to ultrafiltration, dialysis is used to remove small, unreacted molecules from the final product solution by diffusion across a semipermeable membrane. windows.net

The successful implementation of these purification steps yields high-purity (+)-Biotin-PEG3-amine, often with purities exceeding 95%, which is suitable for sensitive research applications. biochempeg.comnanocs.com The final purified product is typically stored at -20°C to ensure its long-term stability. bpsbioscience.comcaymanchem.com

Advanced Bioconjugation Strategies Utilizing + Biotin Peg3 Amine

Amine-Reactive Chemistry for Biomolecule Conjugation

The terminal primary amine of (+)-Biotin-PEG3-amine serves as a nucleophile that can readily react with electrophilic groups on target biomolecules to form stable covalent bonds. This reactivity is the basis for its widespread use in bioconjugation.

Reactions with Carboxylic Acids via Carbodiimide (B86325) Chemistry (e.g., EDC, HATU, DCC)

Carboxylic acid groups, present on the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, are common targets for biotinylation. The primary amine of (+)-Biotin-PEG3-amine can be covalently linked to these carboxyl groups through the formation of a stable amide bond. aatbio.comgbiosciences.com This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid. gbiosciences.com Commonly used carbodiimide and uronium salt-based coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). broadpharm.comconju-probe.compeptide.com

The general mechanism involves the activation of the carboxyl group by the coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of (+)-Biotin-PEG3-amine, resulting in the formation of an amide bond and the release of a urea (B33335) byproduct (in the case of carbodiimides) or other leaving groups. gbiosciences.comreddit.com

EDC is a water-soluble carbodiimide that is widely used for bioconjugation in aqueous buffers. thermofisher.com Its water solubility simplifies reaction setup and workup. peptide.com The reaction with EDC is typically performed in a slightly acidic to neutral pH range (pH 4.5-7.2) to activate the carboxyl group, followed by the addition of the amine-containing molecule. thermofisher.com The efficiency of EDC coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with the amine. nih.gov

DCC is another common carbodiimide coupling agent, but it is primarily used in organic solvents as its byproduct, dicyclohexylurea, is insoluble in water and most organic solvents, which can complicate purification in solid-phase synthesis. peptide.comreddit.com

HATU is a uronium salt-based coupling reagent that is known for its high efficiency and fast reaction rates, often outperforming carbodiimides, especially for sterically hindered or electron-deficient amines and carboxylic acids. peptide.comresearchgate.net HATU-mediated couplings are typically performed in organic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). growingscience.com

| Coupling Agent | Typical Solvent | Relative Reactivity | Byproduct Solubility | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| EDC | Aqueous buffers, DMF, DMSO | Moderate | Water-soluble | Convenient for use with biomolecules in aqueous environments. thermofisher.com | Can be less efficient for difficult couplings. |

| DCC | Organic solvents (DCM, DMF) | Moderate to High | Insoluble in most solvents | Effective in organic synthesis. | Insoluble byproduct can complicate purification. peptide.com |

| HATU | Organic solvents (DMF, NMP) | Very High | Soluble | High efficiency, fast reaction rates, suitable for challenging couplings. peptide.comresearchgate.net | More expensive than carbodiimides. |

Reactions with N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are highly reactive intermediates that readily undergo acylation with primary amines to form stable amide bonds. rsc.orgabpbio.com This reaction proceeds efficiently in a slightly alkaline pH range (pH 7-9). rsc.org The amine group of (+)-Biotin-PEG3-amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group. rsc.org This chemistry is widely employed for labeling proteins and other biomolecules that have been pre-activated with an NHS ester. The reaction is specific for primary amines under these conditions, making it a highly selective bioconjugation method. abpbio.com

Role of the PEG3 Spacer in Conjugation Efficiency and Biorecognition

Enhancement of Aqueous Solubility of Conjugates

The PEG3 spacer is a hydrophilic moiety that significantly increases the water solubility of the biotin (B1667282) conjugate. broadpharm.combpsbioscience.combroadpharm.combiochempeg.com This is particularly beneficial when biotinylating hydrophobic molecules or when working with biomolecules that are prone to aggregation upon modification. aatbio.com The enhanced aqueous solubility facilitates the handling of the biotinylated product and helps to maintain its biological activity by preventing precipitation. aatbio.com

| Solvent | Solubility |

|---|---|

| Water | 95 mg/mL (226.97 mM) targetmol.com |

| DMSO | 245 mg/mL (585.35 mM) targetmol.com |

| DMF | Soluble conju-probe.comvectorlabs.com |

| Methanol (MeOH) | Soluble conju-probe.comvectorlabs.com |

| Dichloromethane (DCM) | Soluble conju-probe.com |

Reduction of Steric Hindrance in Biotin-Avidin/Streptavidin Interactions

The binding of biotin to the deep binding pocket of avidin (B1170675) or streptavidin can be sterically hindered if the biotin moiety is directly attached to a large biomolecule. aatbio.com The PEG3 spacer arm provides a flexible extension that physically separates the biotin from the conjugated molecule, thereby reducing steric hindrance and facilitating its access to the binding pocket of avidin or streptavidin. aatbio.combroadpharm.combpsbioscience.comaatbio.com This leads to a more efficient and stable interaction between the biotinylated molecule and its binding partner. The dissociation constant (Kd) for the biotin-streptavidin interaction is on the order of 10⁻¹⁴ M, making it one of the strongest known non-covalent interactions in nature. thermofisher.comwikipedia.org The presence of a spacer arm is crucial for preserving this high-affinity binding when biotin is conjugated to other molecules. nih.gov

| Biotin Conjugate | Dissociation Constant (Kd) | Comment |

|---|---|---|

| Free Biotin | ~10-14 M wikipedia.org | Represents the intrinsic high-affinity interaction. |

| Biotin-Macromolecule (No Spacer) | Potentially >10-13 M | Steric hindrance from the macromolecule can decrease binding affinity. |

| Biotin-PEG3-Macromolecule | Approaches ~10-14 M | The PEG3 spacer mitigates steric hindrance, preserving high-affinity binding. aatbio.combroadpharm.combpsbioscience.com |

Minimization of Non-Specific Binding Events in Bioconjugation

Polyethylene glycol is well-known for its ability to reduce non-specific binding of proteins and other biomolecules to surfaces. nih.gov The hydrophilic and flexible nature of the PEG3 spacer in (+)-Biotin-PEG3-amine helps to create a hydrated layer around the biotinylated molecule. This layer can repel other proteins and prevent them from non-specifically adsorbing to surfaces that have been functionalized with the biotin conjugate. This property is particularly important in applications such as immunoassays and biosensors, where minimizing background noise is essential for achieving high sensitivity and specificity. rockland.com

Applications of + Biotin Peg3 Amine in Contemporary Research Paradigms

Development of Biosensing Platforms

The high affinity of the biotin-avidin interaction is a cornerstone of many biosensing technologies. (+)-Biotin-PEG3-amine serves as a critical linker molecule in the construction of these platforms, enabling the stable attachment of biological recognition elements to sensor surfaces.

Immobilization of Biomolecules on Sensor Surfaces

A key application of (+)-Biotin-PEG3-amine is in the immobilization of biomolecules onto sensor surfaces for techniques like surface plasmon resonance (SPR). nih.gov In this context, the amine group of (+)-Biotin-PEG3-amine can be reacted with carboxyl groups on a sensor surface, often facilitated by activators like EDC, to form a stable amide bond. vectorlabs.comconju-probe.com This process creates a biotinylated surface. Subsequently, streptavidin can be introduced, which binds tightly to the biotin (B1667282). This streptavidin layer then acts as a versatile platform for capturing a wide array of biotinylated biomolecules, such as proteins, antibodies, or nucleic acids. This strategy allows for the high-affinity and oriented immobilization of proteins for kinetic and affinity analyses. nih.gov The PEG spacer in (+)-Biotin-PEG3-amine is crucial in these applications as it extends the biotin moiety away from the surface, minimizing steric hindrance and ensuring optimal binding with streptavidin. broadpharm.com

Whole-Cell Biosensing Applications

(+)-Biotin-PEG3-amine has also been utilized in the development of whole-cell biosensors. In one notable application, it was used in the synthesis of biotinylated siderophores for a whole-cell bacterial pull-down assay. caymanchem.com Siderophores are small molecules that bind iron and are taken up by bacteria. By biotinylating these siderophores using (+)-Biotin-PEG3-amine, researchers can effectively "tag" bacterial cells that recognize and internalize them. These tagged cells can then be captured and detected using streptavidin-coated surfaces or particles, forming the basis of a highly specific whole-cell biosensor. caymanchem.com This approach leverages the natural biological recognition of the siderophore by the bacterial cell, combined with the robust biotin-streptavidin interaction for signal generation. caymanchem.com

| Research Area | Application of (+)-Biotin-PEG3-amine | Outcome |

| Whole-Cell Biosensing | Synthesis of biotinylated siderophores | Enabled selective pull-down and detection of bacterial cells. caymanchem.com |

| Vaccine Development | Component in a protein-polysaccharide conjugate vaccine for S. pneumoniae | Utilized the biotin-streptavidin interaction for vaccine assembly. caymanchem.com |

Electrochemical Biosensor Construction

While direct research explicitly detailing the use of (+)-Biotin-PEG3-amine in electrochemical biosensors is specific, the principles of its application are well-established within the field. The amine group allows for its covalent attachment to electrode surfaces that have been functionalized with carboxyl groups. This process creates a biotinylated electrode. This modified electrode can then be used to immobilize streptavidin or avidin (B1170675), which in turn can capture biotinylated enzymes or antibodies. The enzymatic reaction with a substrate can then generate an electrical signal that is proportional to the analyte concentration. The hydrophilic PEG spacer helps to maintain the stability and activity of the immobilized biomolecules in an aqueous environment, which is critical for the performance of electrochemical biosensors.

Functionalization of Nanomaterials and Advanced Surfaces

The ability to modify the surfaces of nanomaterials and other advanced materials is crucial for their application in biomedical and biotechnological fields. (+)-Biotin-PEG3-amine is a valuable reagent for this purpose, imparting biological recognition capabilities to otherwise inert materials.

Surface Modification of Magnetic Microparticles for Propulsion Studies in Complex Fluids

A fascinating application of (+)-Biotin-PEG3-amine is in the field of microrobotics. Researchers have chemically coated magnetic microparticles with (+)-Biotin-PEG3-amine to study their propulsion in complex biological fluids like mucus. bioengineer.orgresearchgate.net In these studies, the coated microparticles were suspended in a mucus-like substance and navigated using rotating magnetic fields. bioengineer.orgasme.org It was discovered that the surface coatings, including (+)-Biotin-PEG3-amine, significantly altered the propulsion behavior of the microparticles. bioengineer.orgresearchgate.net This effect was dependent on both the properties of the magnetic field and the local properties of the mucus. researchgate.net These findings are significant for the development of targeted drug delivery systems, as they demonstrate that specialized surface coatings can be used to control the movement of microparticles through challenging biological environments. bioengineer.orgasme.org

| Microparticle Coating | Propulsion Behavior in Mucus | Significance |

| Uncoated | Baseline propulsion | Control for comparison |

| Biotin | Altered propulsion | Demonstrates effect of biotinylation |

| (+)-Biotin-PEG3-amine | Dynamically changed propulsion behavior nsf.gov | Allows for controlled navigation in complex fluids bioengineer.orgresearchgate.net |

| Biotin chitosan | Altered propulsion | Provides another option for surface modification bioengineer.orgresearchgate.net |

Bioconjugation to Cellulose Nanofibers and Biointerfaces

While direct studies on the bioconjugation of (+)-Biotin-PEG3-amine to cellulose nanofibers are specific, the chemical principles for such a modification are well-understood. The amine group of (+)-Biotin-PEG3-amine can be reacted with carboxyl groups that can be introduced onto the surface of cellulose nanofibers through chemical modification. This creates a biotinylated nanofiber material. Such functionalized nanofibers can then be used to immobilize streptavidin-conjugated proteins, enzymes, or other biomolecules, creating advanced biointerfaces for applications in areas like tissue engineering, biosensing, and affinity purification. The hydrophilic and flexible PEG spacer would be advantageous in this context, as it would help to present the biotin groups in a way that is accessible for binding with streptavidin, while also improving the dispersibility of the nanofibers in aqueous media.

Creation of Polyethylene Glycol-Modified Functional Coatings

(+)-Biotin-PEG3-amine is a key reagent in the development of advanced functional coatings for various substrates, including nanoparticles, polymers, and biosensors. axispharm.combiochempeg.com The unique structure of this molecule, featuring a terminal biotin, a flexible polyethylene glycol (PEG) spacer, and a reactive amine group, allows for the creation of surfaces with tailored biological properties. The PEG component is particularly crucial for conferring hydrophilicity and creating non-fouling surfaces that resist the non-specific adsorption of proteins and other biomolecules. laysanbio.commdpi.com

In the field of biosensor development, this resistance to non-specific binding is critical for enhancing the signal-to-noise ratio and ensuring high sensitivity. laysanbio.comacs.org For example, silica-based optical microresonators have been functionalized using a mixture of silane-PEG and silane-PEG-biotin to create a robust and uniform coating. mdpi.com This surface modification strategy effectively minimizes the non-specific binding of proteins like fibrinogen and lysozyme while maintaining high specificity for the binding of avidin or streptavidin. mdpi.comkit.edu The biotin group acts as a specific anchor point, allowing for the controlled immobilization of streptavidin-conjugated recognition elements, such as antibodies or nucleic acids, onto the sensor surface. laysanbio.comacs.org This approach has been successfully used to create bio-affinity sensors for detecting target molecules in complex biological fluids like human serum. kit.edu

The general strategy involves a multi-step process:

Surface Activation : The substrate surface (e.g., silica, gold, or polymer) is first activated to introduce reactive groups like hydroxyls or amines. mdpi.comresearchgate.net

PEGylation : The activated surface is then treated with a Biotin-PEG derivative. For instance, the amine group of (+)-Biotin-PEG3-amine can be coupled to surfaces containing carboxylic acids or activated esters. vectorlabs.com Alternatively, silane-derivatized PEG-biotin can be used for silica surfaces. laysanbio.comkit.edu

Biomolecule Immobilization : The biotinylated surface is then incubated with avidin or streptavidin, which binds tightly to the biotin. This avidin-coated surface can then capture any biotinylated probe, completing the functionalization. acs.org

This method of creating PEG-modified functional coatings is versatile and widely applicable in medical research, nanotechnology, and diagnostics. biochempeg.com

Orthogonal Functionalization Strategies using Click Chemistry (e.g., with azide-PEG3-biotin derivatives)

Orthogonal functionalization refers to the ability to perform highly specific chemical reactions in the presence of other reactive groups without interference. "Click chemistry" provides a powerful toolkit for such strategies, and derivatives of Biotin-PEG3-amine are central to these applications. nih.gov By replacing the terminal amine with an azide group, a Biotin-PEG3-azide derivative is created. This molecule can be specifically "clicked" onto another molecule containing a terminal alkyne via a bioorthogonal reaction. vectorlabs.com

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govvectorlabs.com The most prominent click chemistry reactions used in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govmdpi.com

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction involves the use of a copper(I) catalyst to rapidly and efficiently join an azide and a terminal alkyne, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for some live-cell applications. mdpi.comchempep.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward with the azide, eliminating the need for a copper catalyst and making it highly suitable for in vivo studies. vectorlabs.combiochempeg.com

These click chemistry strategies allow for the precise and efficient labeling of alkyne-modified biomolecules—such as proteins, glycans, or nucleic acids—with biotin. vectorlabs.com For instance, a cell can be metabolically engineered to express glycoproteins with azide-containing sugars. Subsequent treatment with a cyclooctyne-PEG-biotin derivative allows for the specific labeling and visualization or isolation of these glycoproteins. nih.gov The PEG linker in these reagents enhances water solubility and ensures that the biotin tag is accessible for binding to streptavidin. chempep.com

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) / Copper-Free |

|---|---|---|

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst Required | Copper(I) | None |

| Biocompatibility | Limited by copper cytotoxicity | High; suitable for live cells and in vivo applications |

| Reaction Speed | Very fast with catalyst | Fast, driven by ring strain |

| Common Application | In vitro bioconjugation, material science rsc.org | Live-cell imaging, in vivo labeling chempep.combiochempeg.com |

Biomolecule Labeling and Detection Methodologies

Biotinylation of Proteins, DNA, and Oligonucleotides

Biotinylation is the process of covalently attaching biotin to a molecule of interest. (+)-Biotin-PEG3-amine is a versatile reagent for this purpose, enabling the labeling of a wide range of biomolecules. thermofisher.comaatbio.com Its terminal primary amine group is designed to react with specific functional groups on target molecules, primarily carboxylic acids. vectorlabs.comconju-probe.com

For proteins , the amine on (+)-Biotin-PEG3-amine can be coupled to the carboxylic acid side chains of aspartate (Asp) and glutamate (B1630785) (Glu) residues, or the C-terminus. aatbio.com This reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. conju-probe.combpsbioscience.com The hydrophilic PEG3 spacer is highly beneficial as it increases the water solubility of the labeled protein, which helps to prevent aggregation. aatbio.comconju-probe.com Furthermore, the spacer arm physically separates the biotin from the protein's surface, minimizing steric hindrance and ensuring efficient binding to avidin or streptavidin. aatbio.combpsbioscience.com

For DNA and oligonucleotides , biotinylation is often achieved by first synthesizing the nucleic acid with a terminal amine modification. (+)-Biotin-PEG3-amine can then be conjugated to this amino-modified oligonucleotide through a carboxyl-containing crosslinker. Alternatively, a carboxylated version of the biotin-PEG3 reagent can react directly with the aminated oligonucleotide. This labeling enables a multitude of applications, including the purification of specific DNA/RNA sequences or their use as probes in hybridization assays. bpsbioscience.com

| Biomolecule | Target Functional Group | Coupling Chemistry |

|---|---|---|

| Proteins/Peptides | Carboxylic Acids (Asp, Glu, C-terminus) | Amide bond formation via EDC activation aatbio.comconju-probe.com |

| Amino-modified DNA/Oligonucleotides | Primary Amine | Amide bond formation with a carboxylated linker |

| Carboxylated Surfaces | Carboxylic Acids | Amide bond formation via EDC activation aatbio.com |

Applications in Affinity Purification and Assays (e.g., ELISA, Western Blotting)

The exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is the foundation for many powerful biochemical techniques. thermofisher.com Once a biomolecule is labeled using (+)-Biotin-PEG3-amine, this tag can be exploited for purification and detection.

Affinity Purification : Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures like cell lysates. nih.gov The lysate is incubated with a solid support (e.g., magnetic beads or agarose resin) that has been coated with streptavidin. The streptavidin specifically captures the biotinylated target, while other components are washed away. This allows for the highly selective enrichment of the protein of interest. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) : In ELISA, biotinylation is a common strategy to enhance detection sensitivity. A biotinylated detection antibody can be used to bind to the target antigen. Following this, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added. The streptavidin binds to the biotinylated antibody, bringing the enzyme to the location of the antigen. The addition of a chromogenic or chemiluminescent substrate then generates a measurable signal. nih.govtargetmol.com

Western Blotting : Similar to ELISA, Western blotting can utilize biotinylation for enhanced detection. After transferring proteins to a membrane, a biotinylated primary or secondary antibody is used. The blot is then incubated with a streptavidin-enzyme conjugate, which binds to the biotin tag. Detection is achieved by adding a substrate that produces a colored precipitate or light, revealing the location of the target protein. nih.govtargetmol.com The PEG linker in (+)-Biotin-PEG3-amine can help reduce background noise in these assays by minimizing non-specific binding to the membrane or plate surface.

| Technique | Principle of Application |

|---|---|

| Affinity Purification | Biotinylated target is captured from a complex mixture using streptavidin-coated solid supports. nih.gov |

| ELISA | Biotinylated detection antibody is detected with a streptavidin-enzyme conjugate for signal generation. nih.govtargetmol.com |

| Western Blot | Biotinylated antibody on the membrane is visualized using a streptavidin-enzyme conjugate and substrate. nih.gov |

Signal Amplification in Detection Systems

The biotin-streptavidin interaction is a cornerstone of many signal amplification strategies in immunoassays and other detection systems. rsc.orgnih.gov The power of this system lies in the tetravalent nature of streptavidin, meaning each streptavidin molecule has four binding sites for biotin. thermofisher.com This property can be leveraged in several ways to amplify a weak signal.

One common method is the Labeled Streptavidin-Biotin (LSAB) technique. Here, a biotinylated probe (e.g., an antibody) first binds to the target. Then, a pre-formed complex of streptavidin conjugated to multiple enzyme molecules (like HRP) is added. Because one streptavidin can bind multiple biotinylated enzymes and also bind to the biotinylated antibody, a large number of enzyme molecules can be localized to a single target site, dramatically increasing the signal generated upon substrate addition. targetmol.com

Another approach involves building layers of biotin and streptavidin. For instance, after the biotinylated primary antibody binds, unconjugated streptavidin is added, followed by a biotinylated secondary antibody or a biotinylated enzyme. This creates a bridge that can accumulate more signal-generating molecules at the target site. targetmol.com

Research has shown that this strategy can lead to significant increases in sensitivity. For example, a biotin-streptavidin signal amplification strategy for a chemiluminescent immunoassay resulted in a 415-fold improvement in the detection limit compared to conventional methods. rsc.org The use of (+)-Biotin-PEG3-amine contributes to these systems by providing a flexible, hydrophilic spacer that ensures the biotin tag is readily accessible to the bulky streptavidin-enzyme complexes, which is crucial for efficient amplification. conju-probe.com

Studies on Reversible Biotinylation for Protein Interaction Analysis

The extreme stability of the biotin-streptavidin bond, while advantageous for detection, presents a major challenge for affinity purification when the goal is to recover the captured protein in its native state for functional studies or protein interaction analysis. thermofisher.comthermofisher.com Eluting the biotinylated protein from a streptavidin support typically requires harsh, denaturing conditions (e.g., boiling in SDS or using 8M guanidine HCl at low pH), which destroy protein structure and interactions. thermofisher.comtum.de

To overcome this limitation, methods for reversible biotinylation have been developed. These strategies generally fall into two categories:

Using Biotin Analogs with Weaker Binding : Molecules like iminobiotin or desthiobiotin have a lower affinity for streptavidin and can be eluted under milder conditions, such as a change in pH or by competition with free biotin. thermofisher.com An engineered form of streptavidin, called Strep-Tactin®, also exhibits reversible binding to both biotin and the Strep-tag® peptide, allowing for gentle elution with an excess of free biotin. iba-lifesciences.com

Incorporating a Cleavable Spacer Arm : This is a more common approach where the biotinylation reagent itself contains a linker that can be selectively cleaved. thermofisher.comtum.denih.gov For example, a disulfide bond (-S-S-) can be incorporated into the spacer arm of the biotin reagent (e.g., Sulfo-NHS-SS-Biotin). nih.gov After the biotinylated protein complex is captured on streptavidin beads, it can be released by adding a reducing agent like dithiothreitol (DTT), which cleaves the disulfide bond, leaving the biotin tag attached to the bead while releasing the native protein complex. thermofisher.com Other cleavable linkers include those sensitive to acid, specific enzymes, or light (photocleavable). cd-bioparticles.netnih.govnih.gov

These reversible strategies are invaluable in proteomics for the study of protein-protein interactions, allowing for the capture and subsequent gentle release of entire protein complexes for analysis by techniques like mass spectrometry. tum.denih.gov

High-Throughput Screening in Enzyme Discovery

The quest for novel enzymes with desired catalytic activities is a cornerstone of biotechnology and drug discovery. High-throughput screening (HTS) methodologies are essential for rapidly assaying large libraries of enzyme variants. (+)-Biotin-PEG3-amine plays a crucial role in facilitating these screening processes, particularly in techniques involving affinity-based selection.

A notable application of (+)-Biotin-PEG3-amine is in phage display-mediated enzyme evolution. In a 2024 study by Blazic et al., researchers utilized this compound in a high-throughput selection strategy to isolate novel alkyl halide hydrolases from a library of mutated epoxide hydrolases. broadpharm.comrsc.org The methodology involved the synthesis of a "bait" ligand that could covalently link to active enzyme variants. (+)-Biotin-PEG3-amine was integral to this bait ligand, providing the biotin moiety necessary for the subsequent capture and isolation of the enzyme-phage complexes on a streptavidin-coated surface. rsc.org This approach allows for the direct selection of catalytically active enzymes from vast libraries, accelerating the discovery of biocatalysts with desired functionalities. rsc.org

The core principle of this HTS strategy is outlined in the table below:

| Step | Description | Role of (+)-Biotin-PEG3-amine |

| Bait Synthesis | A reactive substrate analog is synthesized to trap the enzyme of interest through a covalent bond formation during the catalytic cycle. | The primary amine of (+)-Biotin-PEG3-amine is used to conjugate the biotin moiety to the reactive substrate analog. |

| Enzyme Library Display | A library of enzyme variants is expressed on the surface of bacteriophages. | Not directly involved in this step. |

| Selection | The phage-displayed enzyme library is incubated with the biotinylated bait ligand. Phages displaying active enzymes form a covalent bond with the bait. | The biotin tag on the bait ligand, introduced via (+)-Biotin-PEG3-amine, is essential for this step. |

| Affinity Capture | The reaction mixture is passed over a streptavidin-coated solid support (e.g., magnetic beads or plates). | The high-affinity interaction between the biotin on the captured enzyme-bait complex and the immobilized streptavidin allows for the selective retention of phages displaying active enzymes. |

| Elution and Amplification | The captured phages are eluted and amplified in bacteria to enrich the population of active enzyme variants for subsequent rounds of selection. | Not directly involved in this step. |

This HTS workflow, enabled by the properties of (+)-Biotin-PEG3-amine, streamlines the identification of promising enzyme candidates from millions of variants.

Support for Ligand and Polypeptide Synthesis Research

The synthesis of custom ligands and polypeptides is fundamental to various fields, including pharmacology, biochemistry, and materials science. (+)-Biotin-PEG3-amine serves as a valuable building block in these synthetic endeavors, particularly in solid-phase peptide synthesis (SPPS). nih.gov Its primary amine allows for its incorporation into a growing peptide chain, while the biotin group provides a powerful handle for purification, immobilization, or detection.

The PEG3 spacer in (+)-Biotin-PEG3-amine is particularly advantageous in this context. It enhances the water solubility of the resulting biotinylated peptide, which can be a significant challenge with hydrophobic peptide sequences. conju-probe.com Furthermore, the flexible PEG linker helps to minimize steric hindrance between the biotin moiety and the peptide, ensuring that both can interact effectively with their respective binding partners (e.g., streptavidin and a target receptor). broadpharm.combpsbioscience.com

Research in this area has demonstrated the utility of incorporating biotin-PEG linkers into synthetic peptides. For instance, a study on the chemical synthesis of the thrombospondin domain TSR2 involved the creation of biotinylated variants to aid in identifying its cellular receptors. nih.gov The inclusion of a PEG-based linker between biotin and the peptide was shown to improve binding to avidin. nih.gov This highlights the importance of the spacer arm provided by molecules like (+)-Biotin-PEG3-amine in preserving the functionality of both the peptide and the biotin tag.

A 2005 study by G. T. Le, Andrew, and colleagues described a flexible solid-phase method for synthesizing biotinylated probes for membrane receptors. acs.org Their modular approach, based on Fmoc peptide chemistry, allowed for the straightforward incorporation of a PEG spacer, demonstrating the adaptability of such linkers in complex organic synthesis. acs.org

The general process for incorporating (+)-Biotin-PEG3-amine into a peptide via SPPS is summarized below:

| Stage | Action | Purpose |

| Resin Preparation | The synthesis begins with an amino acid attached to a solid support (resin). | Provides a solid phase for the stepwise addition of amino acids. |

| Deprotection | The protecting group on the N-terminus of the resin-bound amino acid is removed. | Exposes a free amine for the next coupling reaction. |

| Coupling | The next amino acid in the sequence is added and chemically coupled to the free amine. | Elongates the peptide chain. |

| Biotinylation | (+)-Biotin-PEG3-amine can be coupled to the N-terminus of the completed peptide chain or to the side chain of an amino acid like lysine. | Introduces the biotin-PEG moiety for subsequent applications. |

| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Releases the final, purified biotinylated peptide into solution. |

Contributions to Novel Materials Research

The unique properties of (+)-Biotin-PEG3-amine also lend themselves to the development of novel materials with specialized functions. biochempeg.com Its ability to be conjugated to various surfaces and molecules allows for the creation of biotin-functionalized materials for applications in diagnostics, nanotechnology, and biomaterials engineering.

One area of application is in the development of biosensors and diagnostic assays. For example, (+)-Biotin-PEG3-amine has been used in the synthesis of biotinylated siderophores for whole-cell bacterial pull-down assays. caymanchem.com This allows for the specific capture and detection of bacteria, which has implications for infectious disease research and diagnostics.

In the field of vaccine development, (+)-Biotin-PEG3-amine has been utilized in the synthesis of protein-polysaccharide conjugate vaccines for S. pneumoniae. caymanchem.com The biotin-streptavidin interaction can be used as a non-covalent conjugation strategy to link antigens to carrier proteins, simplifying the production of complex vaccines.

Furthermore, research into self-propelled magnetic microparticles has employed (+)-Biotin-PEG3-amine for surface modification. broadpharm.com By functionalizing the surface of these microparticles with biotin, they can be directed or localized using streptavidin-coated surfaces, opening up possibilities for targeted delivery and microfluidic applications.

The table below provides an overview of the role of (+)-Biotin-PEG3-amine in these novel materials:

| Research Area | Application of (+)-Biotin-PEG3-amine | Resulting Material/System | Potential Use |

| Bacterial Detection | Synthesis of biotinylated siderophores. | Biotin-functionalized bacterial probes. | Whole-cell pull-down assays for diagnostics. caymanchem.com |

| Vaccine Development | Component in the synthesis of protein-polysaccharide conjugates. | Novel pneumococcal conjugate vaccines. caymanchem.com | Enhanced immunogenicity and simplified vaccine production. |

| Nanotechnology | Surface functionalization of magnetic microparticles. | Chemically coated, self-propelled magnetic microparticles. | Targeted delivery and microfluidic systems. broadpharm.com |

Research in Cell Culture Applications Facilitated by Conjugation

In cell biology, the ability to label and track specific molecules or cells is crucial for understanding complex biological processes. (+)-Biotin-PEG3-amine is a valuable reagent for these applications due to its ability to be conjugated to various biomolecules that can then be used in cell culture experiments. biochempeg.com The primary amine of (+)-Biotin-PEG3-amine can be readily coupled to carboxyl groups on proteins or other molecules, allowing for their biotinylation. conju-probe.comvectorlabs.com

Once a protein or other molecule of interest is biotinylated, it can be used in a variety of cell culture-based assays. For example, a biotinylated ligand can be used to identify and isolate its corresponding receptor on the cell surface. The cells are incubated with the biotinylated ligand, and then streptavidin-conjugated probes (e.g., fluorescent dyes or magnetic beads) are used to detect or capture the cells that have bound the ligand.

The hydrophilic PEG spacer of (+)-Biotin-PEG3-amine is particularly beneficial in these applications as it helps to maintain the solubility of the labeled protein and reduces non-specific binding to cell surfaces. aatbio.com The flexibility of the spacer also minimizes the risk of the biotin tag interfering with the biological activity of the labeled molecule.

Examples of how conjugation with (+)-Biotin-PEG3-amine can facilitate cell culture research include:

Cell Surface Receptor Labeling: A ligand for a specific cell surface receptor can be biotinylated and used to label and visualize the receptor on live cells using fluorescently tagged streptavidin.

Affinity-Based Cell Sorting: Cells expressing a particular surface marker can be labeled with a biotinylated antibody against that marker and then isolated from a mixed population using streptavidin-coated magnetic beads.

Studying Molecular Interactions: A biotinylated protein can be introduced into a cell culture system to study its interactions with other proteins or cellular components through pull-down assays using streptavidin-coated beads.

The properties of (+)-Biotin-PEG3-amine make it a versatile tool for these and other cell-based research applications, enabling more precise and sensitive investigations of cellular functions.

Investigation of Biotin Streptavidin/avidin Interactions in the Context of Pegylation

Structural and Molecular Basis of High-Affinity Binding

The extraordinary affinity between biotin (B1667282) and streptavidin/avidin (B1170675) is a result of a highly optimized combination of structural and chemical complementarity. The biotin-binding pocket in each of the four identical subunits of the streptavidin tetramer is a deep cleft, perfectly shaped to accommodate the biotin molecule wikipedia.org.

Several key factors contribute to this high-affinity binding:

Extensive Hydrogen Bonding: A dense network of hydrogen bonds forms between biotin and amino acid residues within the binding pocket. Key residues involved in these interactions include Asparagine, Tyrosine, and Serine wikipedia.org. This network rigidly holds the biotin molecule in place.

Loop Closure Mechanism: A flexible loop (the L3/4 loop) on the surface of streptavidin undergoes a significant conformational change upon biotin binding. This loop closes over the entrance of the binding pocket, effectively "locking" the biotin molecule inside. This loop closure is a major contributor to the extremely slow dissociation rate of biotin from the complex wikipedia.org.

Shape Complementarity: The steric fit between biotin and its binding site is nearly perfect, maximizing the contact surface area and excluding water molecules from the interface, which further strengthens the interaction.

The combination of these factors results in a highly stable complex that is resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents thermofisher.com.

Impact of PEG Spacer Arm Length on Binding Kinetics and Thermodynamics

The introduction of a PEG spacer arm, such as the three-unit chain in (+)-Biotin-PEG3-amine, between biotin and a molecule of interest is a common strategy to improve solubility and reduce steric hindrance. The length of this spacer can have a significant impact on the binding behavior of the biotinylated molecule to streptavidin.

Theoretical studies and experimental observations suggest that the length of the PEG spacer plays a crucial role in the formation of streptavidin layers on biotinylated surfaces nih.govnih.gov. Longer PEG spacers provide greater flexibility, allowing the biotin moiety to more easily access the binding pockets of streptavidin molecules. This can lead to the formation of thick, multilayered protein structures on a surface, which can be advantageous in applications requiring high protein density nih.govnih.gov.

Conversely, shorter PEG spacers, like the PEG3 linker, may offer less flexibility. This can result in a decrease in binding efficiency compared to longer spacers, as the attached molecule may sterically hinder the biotin from reaching the deep binding pocket of streptavidin nih.gov. However, for applications where streptavidin acts as a linker to bridge two biotinylated entities, shorter spacers might be preferable to ensure that the bound streptavidin remains accessible for further interactions nih.gov.

Table 1: General Influence of PEG Spacer Length on Streptavidin Binding

| Spacer Length | Flexibility | Potential Impact on Binding | Ideal Applications |

|---|---|---|---|

| Short (e.g., PEG3) | Lower | May decrease binding efficiency due to steric hindrance; promotes monolayer formation. nih.gov | Applications requiring streptavidin as an accessible linker. nih.gov |

| Long (e.g., >PEG12) | Higher | Can increase binding efficiency and facilitate multilayer formation. nih.gov | Applications requiring maximal protein loading on a surface. nih.gov |

Engineering of Streptavidin Variants for Modulated Biotin Affinity

The wild-type streptavidin-biotin interaction, while advantageous for many applications due to its strength, can be a limitation in contexts requiring reversible binding, such as in affinity chromatography. To address this, significant research has been dedicated to engineering streptavidin variants with a wide range of biotin binding affinities. This is typically achieved through site-directed mutagenesis of key residues within or near the biotin-binding pocket.

One notable example is Traptavidin , a mutant with S52G and R53D substitutions, which exhibits a biotin dissociation rate approximately 10 times slower than wild-type streptavidin, along with increased thermal and mechanical stability nih.gov. This enhanced stability is attributed to a more rigid L3/4 loop structure, which reduces the conformational change required for binding and dissociation nih.gov.

Conversely, mutations can be introduced to significantly weaken the binding affinity. For instance, mutating key Tryptophan residues (e.g., W79A, W120A) that line the hydrophobic binding pocket can decrease the association constant (Ka) by several orders of magnitude. Similarly, disrupting the hydrogen-bonding network through mutations like N23A and S27D can reduce the binding affinity by a factor of up to 10⁸, allowing for reversible binding applications. Monomeric versions of streptavidin have also been engineered, which inherently have a lower affinity for biotin (Kd in the nanomolar to micromolar range) because they lack the stabilizing interactions from adjacent subunits present in the tetrameric form wikipedia.org.

Table 2: Selected Engineered Streptavidin Variants and Their Biotin Binding Properties

| Streptavidin Variant | Mutation(s) | Effect on Biotin Binding | Approximate Dissociation Constant (Kd) |

|---|---|---|---|

| Wild-Type | None | Very High Affinity | ~10⁻¹⁴ M wikipedia.org |

| Traptavidin | S52G, R53D | ~10-fold slower dissociation | Lower than wild-type |

| Monomeric Streptavidin | Multiple | Significantly reduced affinity | ~10⁻⁷ - 10⁻⁸ M wikipedia.org |

| W120A Mutant | W120A | Reduced affinity | ~1.2 x 10⁻⁷ M |

| N23A/S27D Mutant | N23A, S27D | Drastically reduced affinity | ~10⁻⁴ M |

Computational and Spectroscopic Approaches to Deciphering Interactions

Advanced computational and spectroscopic techniques have been instrumental in elucidating the intricate details of the biotin-streptavidin interaction at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the chemical environment of biotin upon binding. By using a monomeric streptavidin mutant, it is possible to observe the chemical shift perturbations of biotin's protons. These studies have revealed significant upfield shifts, which are attributed to the aromatic ring currents of the Tryptophan residues in the binding pocket nih.gov. This provides direct experimental evidence of the close proximity of these aromatic side chains to the bound biotin.

Molecular dynamics (MD) simulations provide a dynamic view of the binding and unbinding processes. Steered MD simulations, where an external force is applied to pull biotin out of the binding pocket, have been used to explore the unbinding pathways and identify key residues that contribute to the rupture force nih.gov. These simulations complement experimental techniques like atomic force microscopy and provide a detailed, atomistic picture of the mechanical stability of the complex, including how the presence of a PEG linker can influence the unbinding force and pathway nih.gov.

Together, these advanced methods provide a comprehensive understanding of the biotin-streptavidin interaction, from the static picture of the bound state to the dynamic processes of binding and unbinding, and the fundamental forces that govern this exceptionally strong interaction.

Analytical and Characterization Techniques in Research Involving + Biotin Peg3 Amine Conjugates

Spectroscopic Methods for Conjugation Confirmation (e.g., FTIR, Raman Spectroscopy)

Spectroscopic techniques are fundamental in providing evidence of successful conjugation by detecting changes in vibrational modes of the molecules involved.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for confirming the formation of amide bonds, which typically occurs when the primary amine of (+)-Biotin-PEG3-amine reacts with a carboxylic acid or an activated ester on a target molecule. The FTIR spectrum of a successful conjugate will show the appearance of new peaks or shifts in existing ones corresponding to the amide linkage. For instance, the C=O stretching vibration of the newly formed amide bond is a key indicator. Studies on biotinylated surfaces have utilized FTIR to monitor the entire functionalization process, from the initial silanization of a surface to the final attachment of biotin (B1667282). nih.gov The vibrational fingerprint of biotin, including its ureido group, can be tracked to confirm its presence on the surface. nih.gov Specifically, the amide I and amide II bands are characteristic of protein secondary structure and can be monitored to assess changes upon biotinylation.

| Characteristic FTIR Peaks for Biotin Conjugation | Wavenumber (cm⁻¹) | Vibrational Mode |

| Amide I | ~1650 | C=O stretching |

| Amide II | ~1550 | N-H bending and C-N stretching |

| Biotin Ureido Group | ~1250 | C-N stretching |

| PEG Ether Linkage | ~1100 | C-O-C stretching |

Raman Spectroscopy , including its surface-enhanced variant (SERS), offers complementary information. It is particularly sensitive to non-polar bonds and can be used to study the conformational changes of the PEG linker upon conjugation. researchgate.net For example, changes in the CH stretching and bending regions of the PEG chain can indicate its interaction with a surface or another molecule. researchgate.net Resonance Raman spectroscopy has been employed to study the binding of biotin to streptavidin, revealing changes in the environment of tryptophan and tyrosine residues within the binding pocket, which provides indirect evidence of successful biotin conjugation and interaction. nih.gov

Microscopic Techniques for Surface Functionalization Visualization (e.g., Confocal Laser Scanning Microscopy, Fluorescence Microscopy)

Once conjugation is confirmed spectroscopically, microscopic techniques are often used to visualize the spatial distribution of the biotinylated molecules, especially on surfaces or within cellular structures.

Fluorescence Microscopy is a widely used technique where the biotinylated molecule of interest is co-labeled with a fluorescent dye, or a fluorescently labeled avidin (B1170675) or streptavidin is used to detect the biotin tag. This allows for the direct visualization of the location and distribution of the (+)-Biotin-PEG3-amine conjugate.

Confocal Laser Scanning Microscopy (CLSM) provides higher-resolution images and optical sectioning capabilities compared to conventional fluorescence microscopy. This is particularly useful for visualizing the localization of biotinylated probes within specific cellular compartments or for detailed imaging of functionalized surfaces. For instance, CLSM has been used to confirm the targeted delivery of biotinylated nanoparticles to cancer cells that overexpress biotin receptors. researchgate.net

Chromatographic and Electrophoretic Methods for Conjugate Analysis (e.g., HPLC-MS, SDS-PAGE)

These techniques are essential for assessing the purity of the conjugate and determining the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the mass detection capabilities of MS. This allows for the separation of the biotinylated conjugate from unreacted starting materials and byproducts. The mass spectrometer then provides a precise mass measurement of the eluting components, confirming the identity and purity of the desired conjugate.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for analyzing protein conjugates. When a protein is biotinylated with (+)-Biotin-PEG3-amine, its molecular weight increases. This change can be visualized on an SDS-PAGE gel as a shift in the band corresponding to the biotinylated protein compared to the unmodified protein. The extent of the shift can also provide an estimate of the number of biotin molecules attached to each protein.

Bio-Assay Readouts for Functional Validation (e.g., HABA Assay, ELISA, Western Blotting)

After confirming the physical and chemical characteristics of the conjugate, it is crucial to validate its biological functionality, specifically the ability of the biotin moiety to bind to avidin or streptavidin.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay is a colorimetric method used to quantify the amount of biotin in a sample. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm. This allows for the determination of the biotin-to-protein ratio in a conjugate.

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile technique that can be adapted to confirm biotinylation. In a common format, a biotinylated antibody is captured by an antigen-coated plate, and its presence is detected using streptavidin conjugated to an enzyme (like horseradish peroxidase), which generates a measurable signal. This confirms that the biotin on the antibody is accessible and functional.

Western Blotting is another powerful technique for validating biotinylated proteins. After separating proteins by SDS-PAGE and transferring them to a membrane, the biotinylated protein of interest can be specifically detected using a streptavidin-enzyme conjugate. This not only confirms the successful biotinylation but also verifies the specific binding capability of the biotin tag.

Electrochemical Techniques for Biosensor Performance Evaluation (e.g., Electrochemical Impedance Spectroscopy, DPV)

In the context of biosensor development, where (+)-Biotin-PEG3-amine is often used to immobilize biorecognition elements onto an electrode surface, electrochemical techniques are vital for evaluating the sensor's performance.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the interfacial properties of the electrode. The binding of a target analyte to the biotinylated bioreceptor on the electrode surface causes changes in the impedance, which can be measured to quantify the analyte concentration.

Future Research Directions and Emerging Applications

Innovations in Bioconjugation Chemistry with PEGylated Biotin (B1667282)

The structure of (+)-Biotin-PEG3-amine, featuring a terminal primary amine, makes it highly reactive toward activated carboxylic acids, such as those found on proteins or other biomolecules. This reactivity is the foundation for its utility in creating precisely defined bioconjugates. The PEG3 spacer enhances the water solubility of the resulting conjugate and minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to its target proteins.

Recent research has leveraged these properties to develop novel bioconjugation strategies with significant therapeutic and diagnostic potential. For instance, (+)-Biotin-PEG3-amine has been utilized in the synthesis of conjugate vaccines and in the targeted delivery of therapeutic agents. The ability to attach biotin to various molecular entities with high efficiency and specificity is a key driver of innovation in this field.

One notable application involves the biotinylation of the bacillus Calmette-Guérin (BCG) vaccine. In a study aimed at enhancing the immunogenicity of BCG, researchers explored different biotinylation strategies. The use of Amine-PEG3-Biotin in conjunction with the activating agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) was investigated to attach the biotin linker to the bacterial surface. While this method demonstrated the feasibility of biotinylation, it was found to impact bacterial viability. Further optimization of such bioconjugation processes is a key area of ongoing research. scielo.br

| Bioconjugation Application | Target Molecule/System | Conjugation Strategy | Key Finding |

| Vaccine Development | Bacillus Calmette-Guérin (BCG) | EDC-mediated coupling of Amine-PEG3-Biotin to surface carboxyl groups. | Achieved biotinylation, but impacted bacterial viability, indicating a need for optimized reaction conditions. scielo.br |

| Synthetic Intermediates | Protein-polysaccharide conjugates | Used as a synthetic intermediate in the creation of complex biomolecules. | Facilitates the linkage of different molecular components in vaccine development. caymanchem.com |

Advanced Platform Development for Molecular Recognition and Sensing

The exceptionally strong and specific interaction between biotin and avidin (B1170675)/streptavidin is a cornerstone of many biotechnological assays. (+)-Biotin-PEG3-amine is instrumental in the development of advanced platforms for molecular recognition and sensing by enabling the controlled immobilization of biotinylated molecules onto streptavidin-coated surfaces. This strategy is widely employed in various biosensor formats, including surface plasmon resonance (SPR) and quantum dot (QD)-based assays.

In the realm of biosensors, the functionalization of sensor surfaces with (+)-Biotin-PEG3-amine allows for the capture of specific analytes from complex biological samples. The PEG spacer plays a crucial role in extending the biotin moiety away from the surface, thereby improving its accessibility to streptavidin and enhancing the sensitivity of the assay.

Recent advancements in optical biosensors have demonstrated the potential for highly sensitive detection of biomolecules. For example, an optical cavity-based biosensor was developed for the detection of streptavidin. The sensor surface was functionalized to create a biotinylated layer, which then served as the recognition element. This platform achieved a limit of detection (LOD) of 27 ng/mL for streptavidin, showcasing the sensitivity that can be attained with well-designed surface chemistry. nih.gov

| Sensing Platform | Analyte | Key Performance Metric | Significance |

| Optical Cavity-Based Biosensor | Streptavidin | Limit of Detection (LOD): 27 ng/mL | Demonstrates the high sensitivity achievable through optimized surface functionalization with biotin linkers. nih.gov |

| Graphene Field-Effect Transistor (GFET) Biosensor | Biotin | Limit of Detection (LOD): 90 fg/mL (0.37 pM) | Highlights the potential for ultra-sensitive detection by combining the properties of graphene with the specificity of the biotin-avidin interaction. nih.gov |

Exploration in Next-Generation Bio-Inspired Materials

The principles of molecular self-assembly and the specific recognition capabilities inherent in biological systems are inspiring the creation of a new generation of advanced materials. (+)-Biotin-PEG3-amine is a valuable component in the design of such bio-inspired materials, particularly in the development of hydrogels and scaffolds for tissue engineering and regenerative medicine.

By incorporating (+)-Biotin-PEG3-amine into polymer chains, researchers can create materials that can be crosslinked or functionalized through the highly specific biotin-avidin interaction. This allows for the formation of hydrogels with tunable mechanical properties and the ability to present bioactive molecules in a controlled manner.

A study investigating the effects of biotin-avidin interactions on hydrogel swelling properties provides insight into the potential of this system for creating dynamic biomaterials. Gelatin was biotinylated to varying degrees and then crosslinked. The swelling ratio of these hydrogels was found to decrease with increasing biotinylation, indicating a higher degree of crosslinking through subsequent avidin binding. This demonstrates that the mechanical properties of the hydrogel can be controlled by the concentration of the biotin linker. nih.gov

| Bio-Inspired Material | Key Property Investigated | Influence of Biotinylation | Potential Application |

| Biotinylated Gelatin Hydrogel | Swelling Ratio | Increased biotinylation led to a decreased swelling ratio in the presence of avidin, indicating greater crosslinking. | Development of hydrogels with tunable mechanical properties for tissue engineering. nih.gov |

| PEGylated Fibrinogen Hydrogels | Mechanical Properties and Biocompatibility | PEGylation altered the mechanical properties and slightly reduced some cellular interactions compared to native fibrin. | Creation of bioactive scaffolds for 3-D cell culture and tissue regeneration. nih.gov |

Q & A

Q. Validation :

Q. How should researchers reconcile contradictory results when using (+)-Biotin-PEG3-amine vs. PEG23 variants in receptor labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.